

Application Note & Synthesis Protocol: 2-chloro-N-cyclohexylnicotinamide

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Compound of Interest

Compound Name: 2-chloro-N-cyclohexylnicotinamide

Cat. No.: B1598251

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Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **2-chloro-N-cyclohexylnicotinamide**, a valuable nicotinamide derivative for research in medicinal chemistry and drug development. The synthesis commences with the activation of 2-chloronicotinic acid to its corresponding acyl chloride, 2-chloronicotinoyl chloride, using thionyl chloride. The subsequent nucleophilic acyl substitution with cyclohexylamine yields the target amide. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, characterization data, and essential safety precautions. The protocol is structured to ensure reproducibility and high purity of the final compound.

Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous bioactive compounds and coenzymes. The strategic modification of the nicotinamide framework is a cornerstone of drug design. The title compound, **2-chloro-N-cyclohexylnicotinamide**, combines two key structural features of interest: a 2-chloro-substituted pyridine ring and an N-cyclohexyl amide group.

The chlorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring and can serve as a handle for further functionalization via nucleophilic aromatic substitution.^{[1][2]} The N-cyclohexyl group introduces a significant lipophilic and steric component, which can enhance membrane permeability and influence binding affinity to

biological targets.^[1] As such, **2-chloro-N-cyclohexylnicotinamide** (CAS 57841-70-0) is an important building block for creating diverse chemical libraries for screening and lead optimization.^{[3][4]}

This application note details a reliable and scalable laboratory synthesis for this compound, proceeding through a stable acyl chloride intermediate.

Reaction Scheme & Mechanism

The synthesis is a two-step process:

- Acid Chloride Formation: 2-chloronicotinic acid is converted to 2-chloronicotinoyl chloride.
- Amide Coupling: The isolated acyl chloride reacts with cyclohexylamine to form the final product, **2-chloro-N-cyclohexylnicotinamide**.

Overall Transformation:

Caption: Overall two-step synthesis of the target compound.

Mechanistic Consideration: The first step involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl_2). The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to release the highly stable gases sulfur dioxide (SO_2) and hydrogen chloride (HCl), driving the reaction to completion.

The second step is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of cyclohexylamine. A proton is subsequently removed from the nitrogen (typically by a second equivalent of the amine or an added non-nucleophilic base like triethylamine) to yield the stable amide product and a hydrochloride salt.

Materials and Equipment

Reagents & Chemicals

Reagent	CAS Number	Purity	Supplier Suggestion	Notes
2-Chloronicotinic Acid	2942-59-8	≥98%	Sigma-Aldrich, Alfa Aesar	Starting material.
Thionyl Chloride (SOCl ₂)	7719-09-7	≥99%	Sigma-Aldrich, Acros	Corrosive, reacts violently with water. Handle in a fume hood.
1,2-Dichloroethane (DCE)	107-06-2	Anhydrous	Fisher Scientific	Reaction solvent for Step 1.
Cyclohexylamine	108-91-8	≥99%	Sigma-Aldrich	Nucleophile for Step 2.
Triethylamine (Et ₃ N)	121-44-8	≥99%	Acros Organics	Acid scavenger in Step 2.
Dichloromethane (DCM)	75-09-2	ACS Grade	VWR	Solvent for Step 2 and workup.
Sodium Bicarbonate (NaHCO ₃)	144-55-8	Saturated Aq.	-	For aqueous wash.
Brine (Saturated NaCl)	7647-14-5	Saturated Aq.	-	For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	Anhydrous	-	Drying agent.
Hexanes	110-54-3	ACS Grade	-	For recrystallization.
Ethyl Acetate	141-78-6	ACS Grade	-	For recrystallization.

Equipment

- Round-bottom flasks (50 mL, 100 mL)
- Reflux condenser with drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bars
- Heating mantle
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware
- NMR spectrometer, Mass spectrometer, Melting point apparatus for characterization

Experimental Protocol

Step 1: Synthesis of 2-Chloronicotinoyl Chloride[5]

- Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser.
- Charging Flask: Add 2-chloronicotinic acid (10.0 g, 63.5 mmol) to the flask, followed by 1,2-dichloroethane (40 mL).
- Reagent Addition: Slowly add thionyl chloride (11.0 mL, 151 mmol, ~2.4 eq.) to the suspension at room temperature. Caution: This is an exothermic reaction that releases HCl gas.
- Reaction: Heat the mixture to reflux (approx. 85°C) using a heating mantle. Maintain reflux with stirring for 2 hours. The reaction mixture should become a clear, orange-colored solution.

- Workup: After 2 hours, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting orange oil is the crude 2-chloronicotinoyl chloride (expect ~11.2 g).
- Purity Check: This crude intermediate is typically used directly in the next step without further purification. It may solidify upon standing.^[5] It is highly moisture-sensitive.^[6]

Step 2: Synthesis of 2-chloro-N-cyclohexylnicotinamide

- Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
- Dissolving Intermediate: Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous dichloromethane (80 mL). Cool the solution to 0°C using an ice bath.
- Amine Solution: In a separate beaker, prepare a solution of cyclohexylamine (7.6 mL, 66.7 mmol, 1.05 eq.) and triethylamine (10.0 mL, 71.7 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL).
- Reaction: Transfer the amine solution to a dropping funnel and add it dropwise to the stirred acyl chloride solution at 0°C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
- Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
- Quenching: Quench the reaction by slowly adding 50 mL of deionized water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield a crude solid.
- Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) to afford **2-chloro-N-cyclohexylnicotinamide** as a white to off-white solid.^[7]

Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property	Expected Result
Appearance	White to off-white solid ^[7]
Molecular Formula	C ₁₂ H ₁₅ ClN ₂ O ^{[8][9]}
Molecular Weight	238.71 g/mol ^[7]
Melting Point	Literature values may vary. Determine experimentally.
¹ H NMR (CDCl ₃ , 400 MHz)	Expect peaks around δ 8.4 (d, pyridine H), δ 7.8 (dd, pyridine H), δ 7.3 (dd, pyridine H), δ 6.2 (br s, NH), δ 3.9 (m, cyclohexyl CH-N), δ 1.2-2.0 (m, cyclohexyl CH ₂) ppm.
¹³ C NMR (CDCl ₃ , 101 MHz)	Expect peaks around δ 164 (C=O), δ 151-122 (pyridine C), δ 49 (cyclohexyl C-N), δ 33, 26, 25 (cyclohexyl CH ₂) ppm.
Mass Spec (ESI+)	m/z = 239.0946 [M+H] ⁺ , 261.0765 [M+Na] ⁺ ^[8]
Yield	75-85% (overall from 2-chloronicotinic acid)

Safety Precautions

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

- Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care. Use a syringe or cannula for transfers. Neutralize any residual SOCl₂ with a base (e.g., NaOH solution) cautiously.
- 1,2-Dichloroethane (DCE): A suspected carcinogen. Avoid inhalation and skin contact.
- Acids/Bases: Handle all acids and bases (HCl, triethylamine, cyclohexylamine) with care.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

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